Ethyl 2-[cyclohexyl(methyl)amino]nicotinate
Description
Infrared (IR) Spectroscopy
Key IR absorption bands (theoretical predictions based on functional groups):
- C=O stretch : ~1,700 cm⁻¹ (ester carbonyl).
- Aromatic C=C stretch : ~1,600 cm⁻¹ (pyridine ring).
- N-H bend : Absent due to tertiary amine structure.
- C-O-C asymmetric stretch : ~1,250–1,150 cm⁻¹ (ester linkage).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted splitting patterns and chemical shifts):
- Pyridine protons :
- H-4: δ ~8.3 ppm (doublet, J = 5 Hz).
- H-5: δ ~7.3 ppm (doublet of doublets, J = 5 Hz, 2 Hz).
- H-6: δ ~7.9 ppm (doublet, J = 2 Hz).
- Ethyl ester :
- CH₂CH₃: δ ~4.3 ppm (quartet, J = 7 Hz) and δ ~1.3 ppm (triplet, J = 7 Hz).
- Cyclohexyl group :
- Axial/equatorial protons: δ ~1.0–2.0 ppm (multiplet).
- N-methyl group : δ ~2.5 ppm (singlet).
- Ester carbonyl : δ ~165 ppm.
- Pyridine carbons : δ ~150–125 ppm.
- Cyclohexyl carbons : δ ~25–35 ppm (CH₂), δ ~50 ppm (C-N).
Mass Spectrometry (MS)
Properties
IUPAC Name |
ethyl 2-[cyclohexyl(methyl)amino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)13-10-7-11-16-14(13)17(2)12-8-5-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYJUPVFJKXVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Ethyl Nicotinate
Ethyl nicotinate is the common precursor for the synthesis and can be prepared by esterification of nicotinic acid or via sodium ethoxide-mediated reactions:
These methods provide the ethyl nicotinate intermediate essential for further amination.
Amination to Introduce Cyclohexyl(methyl)amino Group
The key amination step involves reacting ethyl nicotinate or its derivatives with cyclohexyl(methyl)amine or related amines under heating or reflux conditions, often in solvents like ethanol or toluene.
- Typical conditions:
- Solvent: Ethanol, toluene, or ethyl acetate
- Temperature: 60–125 °C
- Time: 3–48 hours depending on solvent and scale
- Molar ratios: Equimolar or slight excess of amine to ester
- Workup: Cooling, crystallization, filtration, and drying
For example, a related amination with ethanolamine at 70–125 °C for several hours yields hydroxyethyl nicotinamide derivatives with yields ranging from 42% to over 90%. Similar conditions are adapted for cyclohexyl(methyl)amine.
Specific Example of Preparation (Inferred)
While direct detailed experimental procedures for Ethyl 2-[cyclohexyl(methyl)amino]nicotinate are limited in the public domain, analogous methods from patent literature and related compounds suggest:
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1 | Ethyl nicotinate + cyclohexyl(methyl)amine in ethanol | Reflux at 80–125 °C for 12–24 h |
| 2 | Cooling to room temperature | Crystallization of product |
| 3 | Filtration and washing with ether or ethyl acetate | Isolation of crude product |
| 4 | Purification by recrystallization or chromatography | Pure this compound obtained |
The reaction mechanism involves nucleophilic attack of the amine on the electrophilic 2-position of the nicotinate ester ring, facilitated by heating and solvent choice.
Analytical and Purification Techniques
- Purification: Column chromatography (silica gel, hexanes/ethyl acetate mixtures) or recrystallization from solvents like ethyl acetate, acetone, or 2-propanol/ether mixtures.
- Characterization: NMR (1H and 13C), LC-MS, HPLC, melting point determination, and elemental analysis confirm the structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Value | Remarks |
|---|---|---|
| Starting ester | Ethyl nicotinate | Prepared via sodium ethoxide or lithium tert-butoxide |
| Amination reagent | Cyclohexyl(methyl)amine | Primary amine for substitution at 2-position |
| Solvent | Ethanol, toluene, ethyl acetate | Choice affects reaction time and yield |
| Temperature | 60–125 °C | Higher temp favors faster reaction |
| Reaction time | 12–48 hours | Depends on solvent and scale |
| Yield | 40–90% (analogous compounds) | Purification improves isolated yield |
| Purification method | Column chromatography, recrystallization | Ensures high purity |
Research Findings and Notes
- The use of sodium ethoxide or lithium tert-butoxide as bases in precursor ester formation is well-documented and critical for obtaining high-purity ethyl nicotinate.
- Amination reactions with primary amines like cyclohexyl(methyl)amine require careful control of temperature and time to optimize yield and minimize side reactions.
- Crystallization techniques and solvent choice significantly impact the purity and physical form of the final product.
- Patent literature suggests the possibility of using halogenation followed by amination or coupling reactions to introduce complex amine substituents on nicotinate esters.
- Analytical confirmation via NMR and chromatographic techniques is essential to verify substitution position and compound integrity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[cyclohexyl(methyl)amino]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
Chemistry
Ethyl 2-[cyclohexyl(methyl)amino]nicotinate serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Amidation : Reacting with carboxylic acids to form amides.
- Substitution Reactions : The amino group can be substituted with different functional groups, enhancing its versatility as a precursor for drug development .
Biology
In biological research, this compound has been utilized for studying enzyme interactions and protein modifications. Its structural characteristics make it suitable for:
- Receptor Binding Studies : It has shown potential as a ligand for specific receptors, which can be crucial for understanding signaling pathways in cells.
- Drug Development : Investigated for therapeutic uses targeting specific enzymes or receptors involved in disease processes .
Medicine
This compound is being explored for its potential therapeutic applications:
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Research indicates that derivatives of cyclohexyl amides can act as CRF receptor antagonists, which may be beneficial in treating anxiety and depression disorders .
- Peptidomimetics Development : As part of hybrid compounds, it contributes to the development of peptidomimetics that exhibit improved bioavailability and stability compared to traditional peptides .
Case Study: CRF Receptor Antagonists
A study detailed in patent US8835444B2 demonstrates the efficacy of cyclohexyl amide derivatives, including this compound, as CRF receptor antagonists. This research highlights:
- The mechanism of action involving competitive inhibition at the receptor site.
- Potential applications in treating stress-related disorders.
Case Study: Enzyme Interaction Studies
Research published by PMC indicates that compounds similar to this compound have been used in enzyme interaction studies to elucidate binding affinities and kinetic parameters. These findings are crucial for:
Mechanism of Action
The mechanism of action of Ethyl 2-[cyclohexyl(methyl)amino]nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Nicotinate Derivatives
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in this compound contributes to significant hydrophobicity, comparable to the isopropylcyclohexyl substituent in 5-Methyl-2-(isopropyl)cyclohexyl nicotinate . In contrast, the chlorophenoxy group in Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate introduces both electron-withdrawing effects and increased molecular weight, further enhancing lipophilicity .
- Hydrogen Bonding: Ethyl 4-amino-5-cyano-6-[(2-hydroxyethyl)amino]-2-methylnicotinate exhibits extensive intermolecular hydrogen bonds (e.g., N–H···O and O–H···N interactions), leading to higher melting points and crystallinity compared to this compound, which lacks strong hydrogen-bond donors .
Research and Industrial Status
- Discontinuation: this compound’s discontinuation contrasts with the commercial availability of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, which remains accessible for pharmaceutical research .
- Novel Derivatives: Recent studies focus on nicotinates with selenone or cyano groups (e.g., and ), suggesting a shift toward derivatives with enhanced bioactivity or synthetic tractability .
Biological Activity
Ethyl 2-[cyclohexyl(methyl)amino]nicotinate is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a cyclohexyl group and an ethyl ester. The molecular structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 262.35 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The mechanism of action is primarily linked to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Antimicrobial Activity
Studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The findings are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective toxicity. The compound was tested against several cancer cell lines, with results indicating varying degrees of cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MDA-MB-231 (breast cancer) | 20 µM |
| A549 (lung cancer) | >50 µM |
Case Studies
- Antitumor Activity : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase-3 activation. This suggests potential utility in breast cancer therapy.
- Neuroprotective Effects : A recent investigation revealed that the compound may exert neuroprotective effects in models of neurodegeneration. It was observed to reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to neurotoxic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into SAR has shown that variations in the cyclohexyl group significantly affect both antimicrobial and cytotoxic activities. For instance, replacing the cyclohexyl moiety with other cyclic structures can lead to enhanced potency against specific targets.
Q & A
Basic: What are the optimal conditions for synthesizing Ethyl 2-[cyclohexyl(methyl)amino]nicotinate, and how can purity be validated?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed C–N coupling (e.g., using Pd₂(dba)₃ and BINAP ligands in toluene under inert atmosphere) is effective for introducing the cyclohexyl(methyl)amino group to the nicotinate scaffold . Post-reaction, purification via trituration with ethyl acetate/water mixtures removes unreacted precursors, followed by filtration and washing . Purity validation requires HPLC (>98% purity) and ¹H/¹³C NMR to confirm structural integrity. Key NMR signals include the ethyl ester proton triplet (~1.3 ppm) and aromatic protons from the nicotinate ring (~8.0–8.5 ppm) .
Basic: How should researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer:
this compound’s lipophilic cyclohexyl group may limit aqueous solubility. Pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffers containing surfactants (e.g., 0.01% Tween-80) or cyclodextrins. Dynamic light scattering (DLS) can monitor aggregation. For biological studies, confirm solubility post-dilution via UV-vis spectroscopy at λmax (~260 nm for nicotinate derivatives) .
Advanced: What computational strategies predict the reactivity or biological targets of this compound?
Methodological Answer:
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) identifies potential targets, such as enzymes with nicotinamide-binding pockets . Machine learning platforms (e.g., LabMate.AI ) optimize reaction conditions by training on historical coupling reaction data, including solvent/catalyst combinations .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the ethyl ester carbonyl (δ ~165 ppm) and adjacent protons resolve ambiguities. If rotamers are suspected (e.g., cyclohexyl group rotation), variable-temperature NMR (VT-NMR) simplifies splitting patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) offers high sensitivity. Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). For tissue samples, homogenize in PBS, extract via protein precipitation (acetonitrile), and centrifuge. Calibrate with deuterated internal standards (e.g., d₄-nicotinamide derivatives) to correct matrix effects .
Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on modifying the ethyl ester (e.g., replacing with amides for metabolic stability) or the cyclohexyl group (e.g., fluorination to enhance membrane permeability). Kinase inhibition assays (e.g., TR-FRET) screen derivatives against nicotinamide-dependent enzymes (e.g., sirtuins). Molecular dynamics simulations (100 ns trajectories) assess binding mode stability in target active sites .
Basic: How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability testing per ICH guidelines:
- Thermal stability: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability: Expose to UV light (ICH Q1B) and quantify photodegradants (e.g., ethyl nicotinate hydrolysis products) .
- Solution stability: Assess in DMSO/PBS at -20°C, 4°C, and 25°C; use LC-MS to detect ester hydrolysis or oxidation .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?
Methodological Answer:
Synthesize ¹³C-labeled ethyl ester or deuterated cyclohexyl groups via Pd-catalyzed coupling with labeled precursors. Administer to cell cultures or animal models, and track metabolites using LC-MS coupled with stable isotope tracing. For example, ²H labeling in the cyclohexyl group allows differentiation of parent compound from endogenous nicotinamide metabolites in mass spectra .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/synthesis due to potential dust inhalation. Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS for [3-(aminomethyl)cyclohexyl]methanamine analogs for toxicity benchmarks .
Advanced: What strategies minimize byproduct formation during large-scale synthesis?
Methodological Answer:
Optimize stoichiometry (e.g., 1.2 equiv cyclohexyl(methyl)amine to ensure complete coupling). Use flow chemistry for precise temperature control and reduced reaction time. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. For Pd catalyst removal, employ scavenger resins (e.g., QuadraPure™) or silica gel filtration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
